

# An In-depth Technical Guide to 5-(4-Formylphenyl)nicotinic Acid

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## Compound of Interest

Compound Name: **5-(4-Formylphenyl)nicotinic acid**

Cat. No.: **B112788**

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CAS Number: 566198-28-5

This technical guide provides a comprehensive overview of **5-(4-Formylphenyl)nicotinic acid**, a bifunctional organic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document details its physicochemical properties, a detailed synthesis protocol, and its current and potential applications.

## Core Physicochemical Properties

**5-(4-Formylphenyl)nicotinic acid** is a derivative of nicotinic acid, featuring a formylphenyl group at the 5-position of the pyridine ring. This substitution imparts unique properties, making it a valuable building block in various chemical syntheses.

Property	Value	Reference
CAS Number	566198-28-5	<a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>9</sub> NO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	227.22 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid (predicted)	General knowledge
Melting Point	231 °C	Vendor Data
Solubility	Predicted to be soluble in DMSO and DMF, with limited solubility in water and ethanol. <a href="#">[2]</a> <a href="#">[3]</a>	<a href="#">[2]</a> <a href="#">[3]</a>

## Synthesis and Experimental Protocols

The primary route for the synthesis of **5-(4-Formylphenyl)nicotinic acid** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between 5-bromonicotinic acid and 4-formylphenylboronic acid.[\[4\]](#)

## Experimental Protocol: Suzuki-Miyaura Coupling

### Materials:

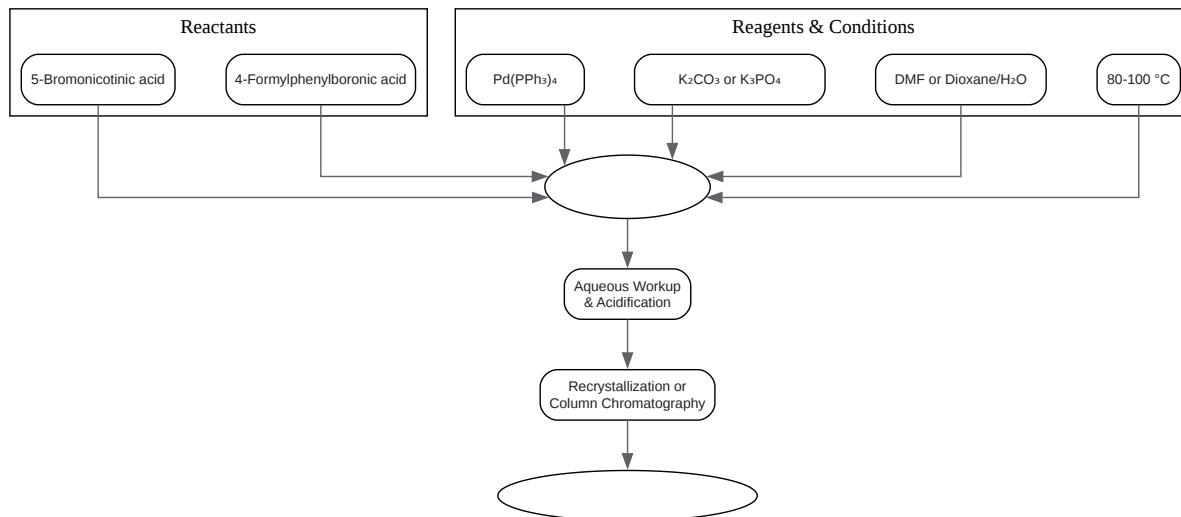
- 5-Bromonicotinic acid
- 4-Formylphenylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>])
- Base (e.g., Potassium carbonate [K<sub>2</sub>CO<sub>3</sub>] or Potassium phosphate [K<sub>3</sub>PO<sub>4</sub>])[\[4\]](#)[\[5\]](#)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture or Dimethylformamide [DMF])[\[4\]](#)[\[5\]](#)
- Inert gas (Argon or Nitrogen)

- Standard laboratory glassware for inert atmosphere reactions, workup, and purification

**Procedure:**

- Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 5-bromonicotinic acid (1.0 equivalent), 4-formylphenylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).[4]
- Catalyst and Solvent Addition: Add the palladium catalyst (2-5 mol%) to the flask, followed by the degassed solvent.[4]
- Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
- Workup: After the reaction is complete, cool the mixture to room temperature. If a biphasic solvent system was used, separate the layers. Acidify the aqueous layer with 1M HCl to precipitate the product. If a single solvent like DMF was used, dilute the reaction mixture with water and then acidify.
- Purification: Collect the crude product by filtration. The purification of the crude product can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6][7]

**Visualization of the Synthetic Workflow:**



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Caption: General workflow for the synthesis of **5-(4-Formylphenyl)nicotinic acid**.

## Spectroscopic Data (Predicted)

While specific experimental spectra for **5-(4-Formylphenyl)nicotinic acid** are not readily available in the public domain, the expected spectral characteristics can be predicted based on the analysis of its constituent parts: the 5-substituted nicotinic acid moiety and the 4-formylphenyl group.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both aromatic rings.

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity
Aldehyde (-CHO)	9.9 - 10.1	Singlet
Pyridine H2	~9.2	Singlet
Pyridine H4	~8.8	Doublet
Pyridine H6	~8.3	Doublet
Phenyl H (adjacent to CHO)	~7.9	Doublet
Phenyl H (adjacent to pyridine)	~7.8	Doublet
Carboxylic Acid (-COOH)	12.0 - 13.0	Broad Singlet

## 13C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the carbonyl carbons, aromatic carbons, and the carboxylic acid carbon.

Carbon	Predicted Chemical Shift (δ, ppm)
Aldehyde C=O	190 - 193
Carboxylic Acid C=O	165 - 168
Aromatic C-H & C-C	120 - 155

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups and the aromatic rings.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )
O-H stretch (Carboxylic Acid)	2500 - 3300 (broad)
C-H stretch (Aromatic)	3000 - 3100
C=O stretch (Aldehyde)	1690 - 1715
C=O stretch (Carboxylic Acid)	1680 - 1710
C=C stretch (Aromatic)	1450 - 1600

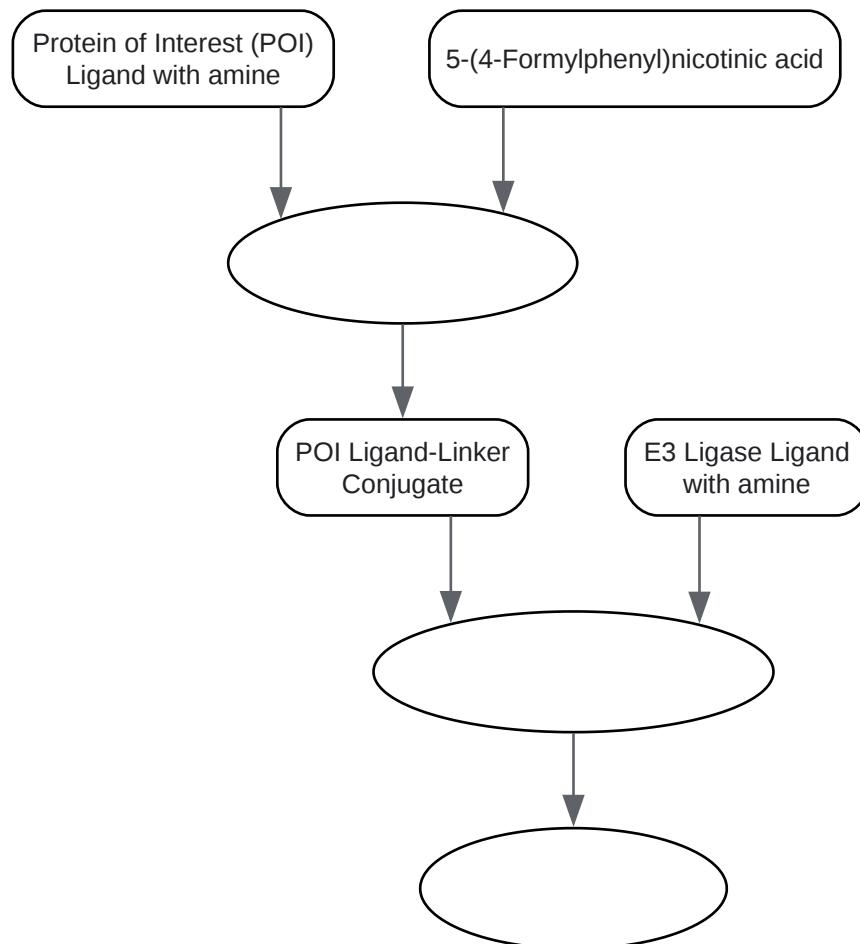
## Applications in Research and Development

The bifunctional nature of **5-(4-Formylphenyl)nicotinic acid**, possessing both a carboxylic acid and an aldehyde group, makes it a versatile linker and building block in several areas of research.

## Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.<sup>[8][9]</sup> **5-(4-Formylphenyl)nicotinic acid** can serve as a key component of the linker, with the carboxylic acid and aldehyde functionalities providing orthogonal handles for conjugation to the two ligands.<sup>[10]</sup>

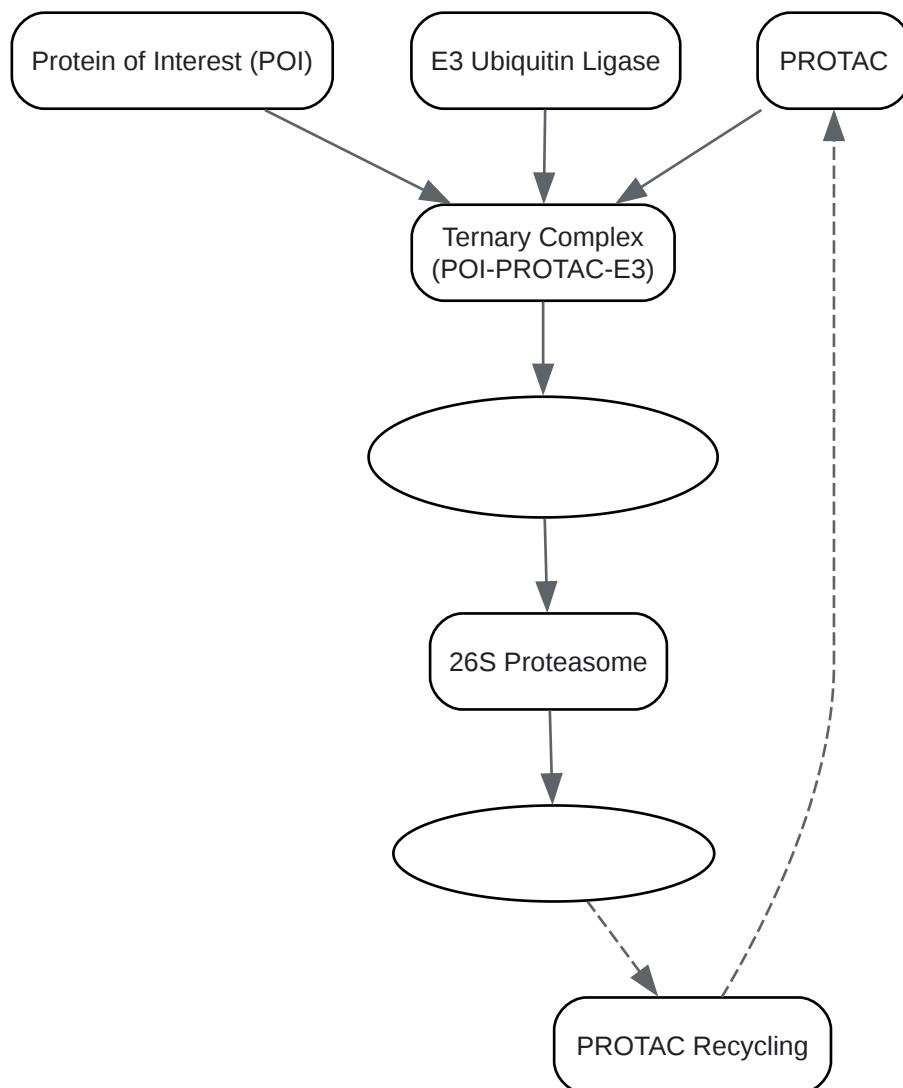
Experimental Workflow for PROTAC Synthesis:



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Caption: A potential synthetic workflow for a PROTAC using the title compound.

Signaling Pathway in Targeted Protein Degradation:



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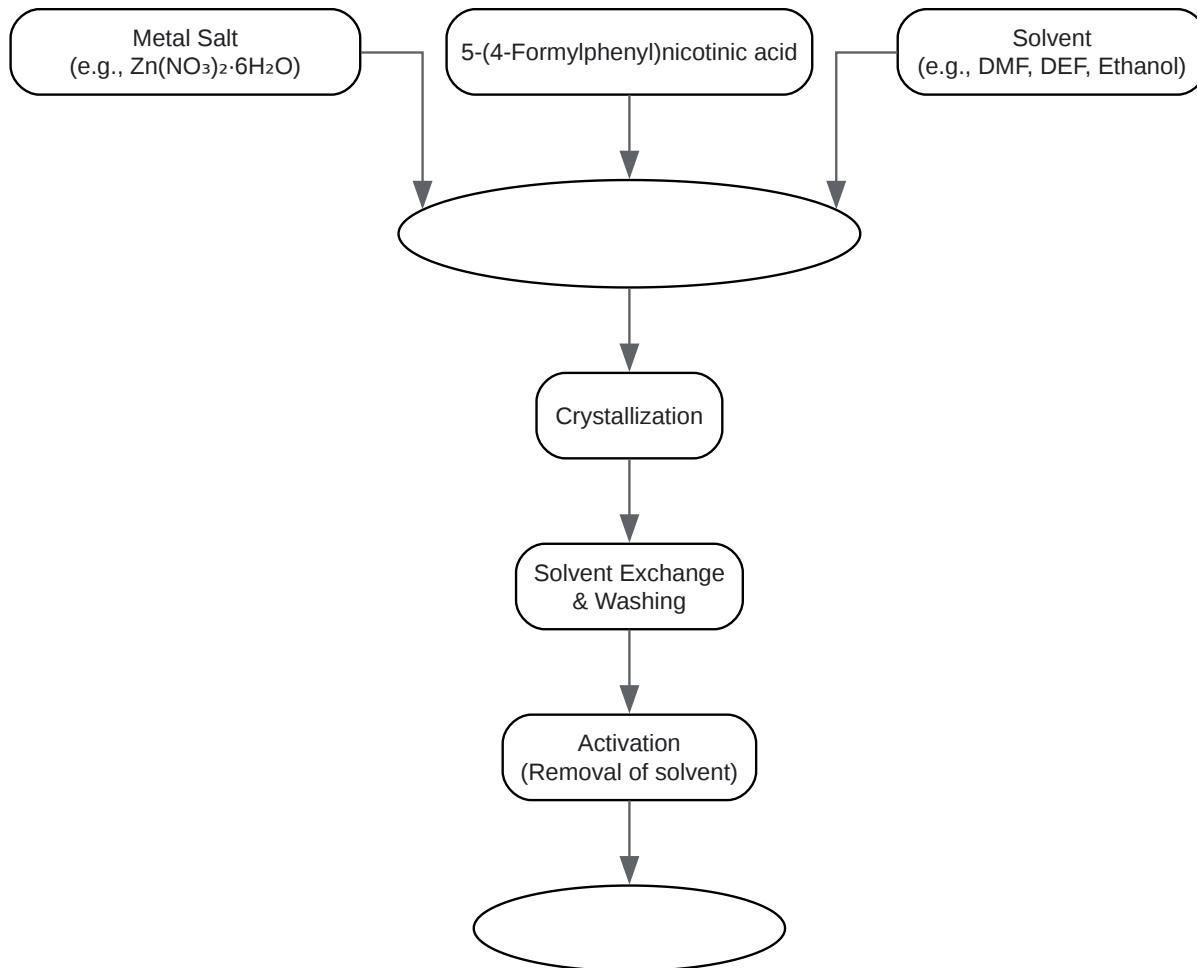
Caption: The catalytic cycle of PROTAC-mediated protein degradation.

## Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, known as linkers.[11][12] The dicarboxylate functionality that can be derived from **5-(4-Formylphenyl)nicotinic acid** (after oxidation of the aldehyde) or the existing carboxylate and the nitrogen of the pyridine ring make it a suitable candidate for the synthesis of novel MOFs with potential applications in gas storage, separation, and catalysis.[13][14]

Experimental Workflow for MOF Synthesis:

The synthesis of MOFs typically involves solvothermal or hydrothermal methods where the metal salt and the organic linker are heated in a sealed vessel.



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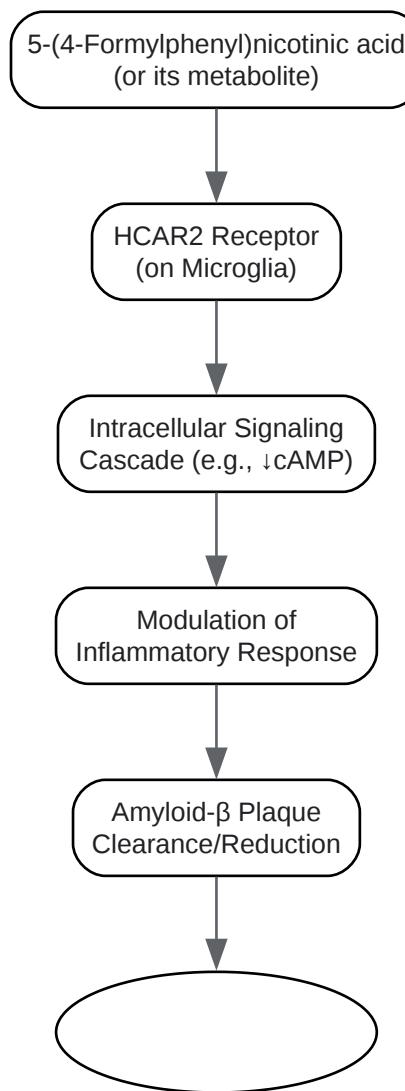
Caption: General experimental workflow for the synthesis of a Metal-Organic Framework.

## Alzheimer's Disease Research

Nicotinic acid and its derivatives are being investigated for their potential therapeutic effects in Alzheimer's disease. Studies suggest that nicotinic acid can modulate neuroinflammation and may impact the signaling pathways associated with the disease.<sup>[15][16]</sup> While direct studies on **5-(4-Formylphenyl)nicotinic acid** are not yet published, its structural similarity to nicotinic acid makes it a compound of interest for further investigation in this area.

### Potential Signaling Pathway Involvement in Alzheimer's Disease:

Research suggests that nicotinic acid may exert its effects through the activation of the hydroxycarboxylic acid receptor 2 (HCAR2), which is expressed on immune cells in the brain, including microglia. Activation of HCAR2 can lead to a downstream signaling cascade that may modulate the inflammatory response to amyloid-beta plaques.



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Caption: A proposed signaling pathway for nicotinic acid derivatives in Alzheimer's disease.

## Conclusion

**5-(4-Formylphenyl)nicotinic acid** is a versatile chemical compound with significant potential in drug discovery and materials science. Its synthesis via the robust Suzuki-Miyaura coupling makes it readily accessible. The presence of two distinct functional groups allows for its use as a linker in complex molecular architectures such as PROTACs and MOFs. Further research into its biological activities, particularly in the context of neurodegenerative diseases, is warranted. This guide provides a foundational resource for scientists and researchers looking to explore the properties and applications of this promising molecule.

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